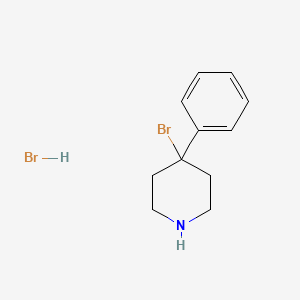

4-Bromo-4-phenylpiperidinium bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

80866-85-9 |

|---|---|

Molecular Formula |

C11H15Br2N |

Molecular Weight |

321.05 g/mol |

IUPAC Name |

4-bromo-4-phenylpiperidine;hydrobromide |

InChI |

InChI=1S/C11H14BrN.BrH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H |

InChI Key |

ROVFPVLWAFHGKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)Br.Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 4 Phenylpiperidinium Bromide

Strategies for Carbon-Bromine Bond Formation at the Piperidine (B6355638) Ring

The introduction of a bromine atom at the C4 position of a 4-phenylpiperidine (B165713) precursor is a critical step in the synthesis of 4-Bromo-4-phenylpiperidinium bromide. This transformation can be approached through several synthetic strategies, primarily involving electrophilic bromination of an appropriate precursor.

One plausible route involves the direct bromination of 4-phenylpiperidine. However, controlling the regioselectivity of this reaction can be challenging due to the presence of multiple reactive sites, including the secondary amine and the phenyl ring. A more controlled approach involves the bromination of a protected 4-phenylpiperidine derivative, such as N-acetyl-4-phenylpiperidine or N-benzoyl-4-phenylpiperidine. The protecting group deactivates the nitrogen, directing the electrophilic attack to other positions.

A common method for such brominations involves the use of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. The reaction often requires a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical initiation to facilitate the formation of a bromine radical, which then selectively abstracts a hydrogen atom from the C4 position, followed by reaction with a bromine source.

Alternatively, the synthesis can proceed via the bromination of 4-phenyl-4-piperidinol. In this case, the hydroxyl group can be replaced by a bromine atom using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This substitution reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the carbocation intermediate at the C4 position. The presence of the phenyl group can stabilize a carbocation at this position, favoring an Sₙ1 pathway.

A patent for the synthesis of 1-(4-bromophenyl)piperidine (B1277246) describes a process where N-phenylpiperidine is reacted with a brominating agent in the presence of a catalyst to achieve para-selectivity on the phenyl ring. google.com While this patent focuses on bromination of the phenyl ring, the principles of using specific catalysts to direct bromination can be conceptually applied to achieve regioselectivity on the piperidine ring under different conditions.

Quaternization Reactions for Piperidinium (B107235) Bromide Formation

The final step in the synthesis is the quaternization of the nitrogen atom in the 4-bromo-4-phenylpiperidine intermediate to form the desired piperidinium bromide salt. This is typically achieved through alkylation of the tertiary amine.

Alkylation Approaches in Piperidinium Salt Synthesis

The most direct method for quaternization is the reaction of 4-bromo-4-phenylpiperidine with an alkylating agent, such as an alkyl bromide. For the synthesis of 4-Bromo-4-phenylpiperidinium bromide, where the cation is the protonated form of 4-bromo-4-phenylpiperidine, the quaternization is achieved by treatment with hydrobromic acid.

In a more general sense for creating N-alkylated derivatives, the Menshutkin reaction is a classic example of quaternization where a tertiary amine reacts with an alkyl halide. The reaction rate is influenced by the nature of the alkyl halide, the amine, and the solvent. Primary alkyl halides are generally more reactive than secondary or tertiary halides.

A general procedure for the N-alkylation of piperidines involves reacting the piperidine derivative with an alkyl halide in a suitable solvent. nih.gov The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed to facilitate the Sₙ2 reaction.

The following interactive table provides representative data for the quaternization of various piperidine derivatives with alkyl bromides, illustrating the influence of the substrate and alkylating agent on reaction outcomes.

| Piperidine Derivative | Alkyl Bromide | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1-Methylpiperidine | Ethyl bromide | Acetonitrile | 60 | 24 | 95 |

| 1-Ethylpiperidine | Methyl bromide | DMF | 50 | 12 | 92 |

| 4-Phenylpiperidine | Benzyl bromide | Acetone | Reflux | 8 | 88 |

| 4,4-Difluoropiperidine | Propyl bromide | Ethanol (B145695) | 70 | 48 | 75 |

This table presents illustrative data based on general knowledge of quaternization reactions and does not represent specific experimental results for 4-Bromo-4-phenylpiperidine.

Counterion Exchange Methodologies

While direct quaternization with an alkyl bromide yields a piperidinium bromide salt, it is also possible to synthesize the salt with a different counterion and then perform a counterion exchange. This method provides flexibility in accessing a variety of piperidinium salts.

For instance, if a piperidinium salt with a different anion (e.g., chloride or iodide) is synthesized first, the counterion can be exchanged for bromide. This can be achieved by several methods, including precipitation or by using ion-exchange resins.

One common method involves dissolving the piperidinium salt in a suitable solvent and adding a salt containing the desired bromide counterion, such as silver bromide or a soluble alkali metal bromide. If silver bromide is used, the less soluble silver halide will precipitate, driving the equilibrium towards the formation of the desired piperidinium bromide. The exchange order for imidazolidiniums, which can be a useful reference, is Cl < Br < I < OAc < BF4 < PF6. researchgate.net This suggests that exchanging a chloride for a bromide is generally feasible.

The following table illustrates the efficiency of counterion exchange for a generic piperidinium salt.

| Initial Piperidinium Salt | Exchange Reagent | Solvent | Conditions | Resulting Counterion | Efficiency (%) |

| [R-Pip]⁺Cl⁻ | AgBr | Water/Ethanol | Stirring, RT, 24h | Br⁻ | >90 |

| [R-Pip]⁺I⁻ | TlBr | Methanol (B129727) | Stirring, RT, 12h | Br⁻ | >95 |

| [R-Pip]⁺BF₄⁻ | KBr | Acetone | Reflux, 6h | Br⁻ | ~70 |

| [R-Pip]⁺OTf⁻ | NaBr | Acetonitrile | Stirring, 40°C, 48h | Br⁻ | ~85 |

This table provides representative examples of counterion exchange reactions and their typical efficiencies.

Optimization of Reaction Conditions and Yields

Solvent Effects in 4-Bromo-4-phenylpiperidinium Bromide Synthesis

The choice of solvent plays a crucial role in both the C-Br bond formation and the quaternization reaction. For the bromination step, particularly when using NBS, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are often used to promote radical halogenation. However, for reactions involving ionic intermediates, more polar solvents may be required.

In quaternization reactions, the solvent polarity significantly influences the rate of the Sₙ2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophilic amine, thus increasing its reactivity. Studies on the kinetics of reactions involving piperidine have shown that solvent polarity and the ability to stabilize the transition state are key factors. ajgreenchem.com For instance, the rate of reaction can be significantly faster in polar solvents like methanol or ethanol compared to less polar ones. ajgreenchem.com

The table below summarizes the effect of different solvents on a model quaternization reaction.

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 1 |

| Dioxane | 2.2 | 10 |

| Acetone | 21 | 10³ |

| Acetonitrile | 37 | 10⁴ |

| Dimethylformamide (DMF) | 37 | 5 x 10⁴ |

| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 10⁵ |

This table illustrates the general trend of increasing reaction rate with increasing solvent polarity for a typical Sₙ2 quaternization reaction.

Catalytic Approaches in Halogenated Piperidinium Salt Formation

The use of catalysts can significantly improve the efficiency and selectivity of both the bromination and quaternization steps. In the bromination of N-phenylpiperidine, a phase-transfer catalyst like tetra-n-butylammonium tetraphenylborate (B1193919) has been shown to improve para-selectivity. google.com While the target bromination is on the piperidine ring, this demonstrates the principle of using catalysts to direct halogenation.

For the C-Br bond formation at the C4 position, Lewis acid catalysts could potentially be employed to activate the brominating agent and enhance the electrophilicity of the bromine. Similarly, in the quaternization step, while often uncatalyzed, certain additives can influence the reaction. For instance, the presence of iodide ions can sometimes catalyze the alkylation by alkyl bromides through the in-situ formation of a more reactive alkyl iodide (Finkelstein reaction).

Recent advances in catalysis have also explored the use of photoredox and metallaphotoredox catalysis for N-alkylation reactions, which can proceed under milder conditions and with broader substrate scope. nih.gov Telluronium salts have been demonstrated to catalyze halogenation reactions through the activation of N-halosuccinimides. nih.gov Such modern catalytic methods could potentially be adapted for the synthesis of halogenated piperidinium salts, offering advantages in terms of efficiency and sustainability.

Scalability and Industrial Relevance of Synthetic Routes

The industrial-scale synthesis of 4-Bromo-4-phenylpiperidinium bromide necessitates methodologies that are not only efficient and high-yielding but also economically viable, safe, and environmentally sustainable. The transition from laboratory-scale preparation to large-scale manufacturing introduces a distinct set of challenges and considerations. Key factors determining the industrial relevance of a synthetic route include the cost and availability of raw materials, process safety, capital and operational expenditure, and the environmental impact of the process, including solvent selection and waste generation.

A primary consideration for industrial production is the selection of starting materials. An ideal synthetic pathway would commence from readily available, inexpensive, and non-regulated bulk chemicals. The regulatory status of precursors is of paramount importance, as the use of controlled substances can create significant logistical and legal hurdles, impacting the commercial viability of a synthetic route. For instance, various piperidine derivatives, such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), were placed under international control in 2017 due to their use in illicit synthesis. unodc.org Subsequently, other precursors like 4-piperidone (B1582916) have also been designated as controlled chemicals. regulations.gov Therefore, any scalable synthesis for 4-Bromo-4-phenylpiperidinium bromide would need to strategically avoid such regulated intermediates to ensure feasibility.

The choice of reagents and reaction conditions is critical for scalability. Reactions that proceed under mild conditions (moderate temperatures and atmospheric pressure) are generally preferred as they reduce the need for specialized, high-cost equipment and minimize energy consumption. Furthermore, the safety profile of the reagents is a major factor. For bromination steps, traditional methods might employ liquid bromine, which is highly toxic, corrosive, and volatile. patsnap.com Industrially relevant routes often seek safer alternatives. A patented method for the synthesis of a different brominated compound, for example, utilizes sodium bromide and hydrogen peroxide as the brominating system. patsnap.comgoogle.com This alternative is described as safer, more environmentally friendly, and cost-effective, with a high utilization of the bromine atom, making it a more suitable choice for large-scale production. patsnap.com

Below is a data table outlining key considerations for evaluating the industrial scalability of potential synthetic routes to 4-Bromo-4-phenylpiperidinium bromide.

| Parameter | Ideal Characteristic for Scalability | Rationale & Industrial Impact |

| Starting Materials | Inexpensive, readily available, non-regulated | Reduces overall production cost and avoids complex regulatory compliance and supply chain issues. unodc.orgregulations.gov |

| Reagent Selection | High safety profile, low toxicity, low cost | Minimizes health risks to workers, reduces environmental hazards, and lowers operational costs. Use of reagents like NaBr/H₂O₂ over Br₂ is an example. patsnap.com |

| Reaction Conditions | Mild (low temperature, atmospheric pressure) | Reduces energy costs and the need for specialized, expensive high-pressure or high-temperature reactors. |

| Process Yield | High overall yield (>85-90%) | Maximizes product output from a given amount of raw materials, improving economic efficiency. google.com |

| Atom Economy | High | Minimizes the generation of waste by maximizing the incorporation of atoms from reactants into the final product. |

| Purification | Simple (e.g., crystallization over chromatography) | Column chromatography is often not feasible or cost-effective on a large industrial scale; direct crystallization reduces solvent use and processing time. |

| Waste Management | Minimal and non-hazardous waste streams | Reduces disposal costs and environmental liability. Environmentally benign solvents and recyclable catalysts are preferred. |

| Number of Steps | Few synthetic steps | Shorter routes are generally more cost-effective as they require less time, labor, materials, and equipment. google.com |

Ultimately, a synthetic route's industrial relevance is a multi-faceted assessment. The most promising methodologies for producing 4-Bromo-4-phenylpiperidinium bromide on a large scale would be those that are thoughtfully designed to be simple, safe, cost-effective, and environmentally conscious, ensuring a sustainable and commercially viable manufacturing process.

Advanced Structural Characterization of 4 Bromo 4 Phenylpiperidinium Bromide

Conformational Analysis of the Piperidine (B6355638) Ring and Phenyl Moiety

Without experimental data from X-ray diffraction or equivalent advanced techniques, a definitive conformational analysis of the piperidine ring and phenyl moiety for this specific compound in the solid state is not possible.

Stereochemical Investigations

The presence of stereoisomers and any related investigations are contingent on the foundational structural data, which is currently unavailable in the public domain.

In Depth Spectroscopic Analysis of 4 Bromo 4 Phenylpiperidinium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-4-phenylpiperidinium bromide, this involves the analysis of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques to assign protons and carbons and to establish their connectivity.

¹H NMR Spectral Assignment and Interpretation for Structural Elucidation

The ¹H NMR spectrum of 4-bromo-4-phenylpiperidinium bromide is expected to exhibit distinct signals corresponding to the protons of the phenyl and piperidinium (B107235) rings. The protonation of the piperidine (B6355638) nitrogen to form the piperidinium cation and the presence of the bromine atom at the C4 position significantly influence the chemical shifts.

The phenyl protons are anticipated to appear in the aromatic region, typically between δ 7.2 and 7.6 ppm. Due to the substitution on the ring, these protons may show complex splitting patterns. The protons on the piperidinium ring will be deshielded due to the positive charge on the nitrogen atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to resonate further downfield compared to those in neutral piperidine. The protons on C3 and C5 would also be shifted downfield. The N-H proton of the piperidinium salt is expected to appear as a broad singlet, with a chemical shift that can be concentration-dependent.

Based on data for analogous compounds like 4-phenylpiperidine (B165713), where the phenyl protons appear around 7.15-7.31 ppm and the piperidine protons from 1.60 to 3.15 ppm, we can predict the approximate chemical shifts for 4-bromo-4-phenylpiperidinium bromide. The bromine atom at C4 will further deshield the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-4-phenylpiperidinium Bromide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl H (ortho, meta, para) | 7.3 - 7.6 | Multiplet |

| Piperidinium H2/H6 (axial & equatorial) | 3.2 - 3.6 | Multiplet |

| Piperidinium H3/H5 (axial & equatorial) | 2.0 - 2.5 | Multiplet |

¹³C NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The spectrum for 4-bromo-4-phenylpiperidinium bromide is expected to show six signals for the phenyl ring (unless symmetry results in fewer signals) and three signals for the piperidinium ring (C2/C6, C3/C5, and C4).

The quaternary carbon C4, bonded to both the phenyl group and the bromine atom, is expected to have a chemical shift significantly influenced by these substituents. Based on general trends, quaternary carbons often show weaker signals. huji.ac.il The carbons of the phenyl ring will appear in the aromatic region (typically δ 120-150 ppm). The piperidinium carbons will be shifted downfield compared to the neutral piperidine due to the inductive effect of the positive nitrogen. For reference, in 4-phenylpiperidine, the piperidine carbons appear at approximately 43.1 (C4), 46.5 (C2, C6), and 33.0 (C3, C5) ppm. The presence of the bromine atom on C4 will likely shift this signal further downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-4-phenylpiperidinium Bromide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C (quaternary) | 140 - 145 |

| Phenyl C (CH) | 125 - 130 |

| Piperidinium C4 | 60 - 70 |

| Piperidinium C2/C6 | 45 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the structure, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For the piperidinium ring, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C5 and C6, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of which protons are attached to which carbons in both the phenyl and piperidinium rings.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial in confirming the connectivity of the entire molecule. For instance, correlations would be expected between the phenyl protons and the quaternary carbon C4 of the piperidinium ring, and between the piperidinium protons and adjacent carbons.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

The IR spectrum of 4-bromo-4-phenylpiperidinium bromide will display characteristic absorption bands corresponding to the various functional groups present. The key vibrations are associated with the N-H bond of the piperidinium ion, C-H bonds of the aromatic and aliphatic parts, C=C bonds of the phenyl ring, and the C-N and C-Br bonds.

The N-H stretching vibration of the secondary ammonium (B1175870) ion in the piperidinium ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidinium ring are found just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹. libretexts.org Studies on piperidinium halides have shown that the IR spectra are influenced by the halide ion. cdnsciencepub.comcdnsciencepub.com

Table 3: Predicted IR Absorption Bands for 4-Bromo-4-phenylpiperidinium Bromide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Piperidinium) | 3200 - 3400 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 2950 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1100 - 1250 | Stretching |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry of 4-bromo-4-phenylpiperidinium bromide, likely using a soft ionization technique such as Electrospray Ionization (ESI), would provide information about the molecular weight and fragmentation of the cation, 4-bromo-4-phenylpiperidinium. The expected molecular ion would be that of the cation [C₁₁H₁₄BrN]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation pathway for piperidine derivatives is the loss of substituents from the ring. nih.gov We can anticipate the loss of a bromine radical (Br•) or the loss of HBr. Another likely fragmentation would involve the cleavage of the piperidinium ring. The phenyl group is relatively stable and would likely remain intact in many of the fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Bromo-4-phenylpiperidinium Bromide

| m/z | Proposed Fragment |

|---|---|

| 239/241 | [C₁₁H₁₄BrN]⁺ (Molecular Ion) |

| 160 | [C₁₁H₁₄N]⁺ (Loss of Br•) |

| 158 | [C₁₁H₁₂]⁺ (Loss of HBr and NH₃) |

Computational and Theoretical Studies on 4 Bromo 4 Phenylpiperidinium Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for quantum chemical calculations, balancing computational cost with high accuracy for the determination of electronic structure. For 4-Bromo-4-phenylpiperidinium bromide, DFT calculations, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental electronic characteristics.

The initial step in a computational investigation is the optimization of the molecular geometry to find the lowest energy conformation. For the 4-Bromo-4-phenylpiperidinium cation, the piperidinium (B107235) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. A key structural feature is the orientation of the phenyl and bromo substituents at the C4 position. It has been observed in related 4-substituted piperidinium salts that protonation of the nitrogen can stabilize the axial conformer, particularly for electronegative substituents like bromine. nih.gov Therefore, the axial orientation of the bromine atom is predicted to be the energetically favored conformation.

The optimized geometry reveals specific bond lengths and angles that characterize the molecule's structure. The table below presents theoretically calculated geometric parameters for the 4-Bromo-4-phenylpiperidinium cation.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | 1.95 |

| C-C (phenyl) | 1.39 - 1.41 |

| C-C (piperidine) | 1.53 - 1.55 |

| C-N | 1.47 - 1.49 |

| N-H | 1.02 |

| C-H | 1.09 - 1.10 |

| Bond Angles (°) ** | |

| C-C-C (phenyl) | ~120 |

| C-C-C (piperidine) | ~111 |

| C-N-C (piperidine) | ~112 |

| Br-C-C | ~109.5 |

| Ph-C-C | ~109.5 |

| Dihedral Angles (°) ** | |

| C-C-C-C (piperidine) | ~55-60 |

Note: These are representative values derived from DFT calculations on similar structures and are presented for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies greater stability. wikipedia.org

For 4-Bromo-4-phenylpiperidinium bromide, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atom, which are the most electron-rich regions. The LUMO, conversely, is likely distributed over the piperidinium ring, particularly around the positively charged nitrogen atom, which acts as an electron-accepting site.

The energies of these orbitals and the resulting gap provide insights into the molecule's electronic behavior.

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These are estimated values based on typical DFT calculations for similar aromatic compounds.

The HOMO-LUMO gap of 5.6 eV suggests that 4-Bromo-4-phenylpiperidinium bromide is a chemically stable compound, requiring a significant amount of energy to undergo electronic excitation.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites of electrophilic and nucleophilic attack. wolfram.com The ESP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral regions.

For the 4-Bromo-4-phenylpiperidinium cation, the ESP map would show a significant region of positive potential (blue) around the -NH2+ group of the piperidinium ring, consistent with the positive charge on the nitrogen atom. The bromine atom, being highly electronegative, would exhibit a region of negative potential (red). The phenyl ring would display a more neutral potential (green), with some negative potential delocalized within the π-system. This visual representation of charge distribution is critical for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. nih.gov MD simulations are particularly useful for exploring the flexibility of the piperidinium ring and the rotational freedom of the phenyl group.

For 4-Bromo-4-phenylpiperidinium bromide, an MD simulation would likely show that the piperidinium ring predominantly maintains its chair conformation. However, slight puckering and fluctuations in the ring structure would be observed. The simulation would also capture the transitions between different rotamers of the phenyl group. The conformational preference for the axial bromine, as suggested by energetics, would be confirmed by analyzing the population of different conformers over the simulation trajectory. The stability of the axial conformer can be attributed to favorable electrostatic interactions between the electronegative bromine and the protonated nitrogen. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. hakon-art.com These indices help in predicting how a molecule will behave in a chemical reaction.

Key reactivity indices for 4-Bromo-4-phenylpiperidinium bromide are summarized in the table below:

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (I) | 6.8 | Energy required to remove an electron; a higher value indicates greater stability. |

| Electron Affinity (A) | 1.2 | Energy released upon gaining an electron; a higher value indicates a better electron acceptor. |

| Electronegativity (χ) | 4.0 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | 2.8 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | 0.36 | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | 2.86 | A measure of the electrophilic character of a molecule. |

Note: These values are calculated based on the estimated HOMO and LUMO energies (I ≈ -EHOMO, A ≈ -ELUMO) and the standard formulas for the descriptors.

These descriptors collectively suggest that 4-Bromo-4-phenylpiperidinium bromide is a relatively stable molecule with a moderate electrophilic character, primarily due to the positively charged piperidinium nitrogen.

Crystal Structure Prediction and Validation

Predicting the crystal structure of a molecule is a challenging but important aspect of computational chemistry, as the solid-state packing can significantly influence its physical properties. For ionic compounds like 4-Bromo-4-phenylpiperidinium bromide, the crystal structure is determined by a balance of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Computational crystal structure prediction methods would explore various possible packing arrangements and space groups to identify the most thermodynamically stable crystal lattice. For piperidinium salts, common crystal systems include monoclinic and orthorhombic. mdpi.com The predicted crystal structure would likely feature a network of hydrogen bonds between the bromide anion and the protonated nitrogen of the piperidinium ring (N-H...Br). The packing of the phenyl rings would be influenced by π-π stacking interactions. Validation of the predicted structure would ideally be done by comparison with experimental X-ray diffraction data.

Chemical Reactivity and Transformations of 4 Bromo 4 Phenylpiperidinium Bromide

Reactivity of the Bromine Atom at the Piperidine (B6355638) Ring

The bromine atom at the tertiary carbon (C4) of the piperidine ring is a good leaving group, making this position susceptible to nucleophilic substitution and elimination reactions.

The tertiary benzylic-like bromide in 4-bromo-4-phenylpiperidinium bromide is prone to nucleophilic substitution. However, direct S(_N)2 reactions are sterically hindered at the quaternary carbon center. Reactions are more likely to proceed through an S(_N)1 mechanism, involving the formation of a tertiary carbocation stabilized by the adjacent phenyl group. The positively charged piperidinium (B107235) nitrogen can exert an electron-withdrawing inductive effect, which may influence the stability of the carbocation intermediate.

Common nucleophiles that can displace the bromide ion include:

Hydroxide ions (OH⁻): Leading to the formation of 4-hydroxy-4-phenylpiperidinium derivatives.

Alkoxides (RO⁻): Resulting in 4-alkoxy-4-phenylpiperidinium compounds.

Cyanide ions (CN⁻): Yielding 4-cyano-4-phenylpiperidinium derivatives.

Amines (RNH₂, R₂NH, R₃N): Forming various 4-amino-4-phenylpiperidinium salts.

The table below summarizes potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxy-4-phenylpiperidinium bromide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-4-phenylpiperidinium bromide |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyano-4-phenylpiperidinium bromide |

| Amine | Ammonia (NH₃) | 4-Amino-4-phenylpiperidinium bromide |

Note: The specific reaction conditions (solvent, temperature) would be critical in determining the outcome and yield of these reactions.

Competition between substitution and elimination is a key aspect of the reactivity of 4-bromo-4-phenylpiperidinium bromide. The presence of a strong, non-nucleophilic base can favor elimination of HBr to form a double bond. This would result in the formation of a 1,2,3,4-tetrahydro-4-phenylpyridine derivative. The regioselectivity of the elimination would be influenced by the stability of the resulting alkene.

The use of bulky bases, such as potassium tert-butoxide, is a common strategy to promote elimination over substitution.

| Base | Product | Reaction Type |

| Potassium tert-butoxide | 1,2,3,4-Tetrahydro-4-phenylpyridine derivative | E2 Elimination |

| Sodium Ethoxide (in Ethanol) | Mixture of substitution and elimination products | S(_N)1/E1 or E2 |

Transformations Involving the Piperidinium Cation

The piperidinium cation itself is generally stable under many reaction conditions. However, under strongly basic conditions and elevated temperatures, quaternary ammonium (B1175870) salts can undergo Hofmann elimination. For 4-bromo-4-phenylpiperidinium bromide, this would require the presence of a proton on a carbon adjacent to the nitrogen. If the nitrogen is part of a simple piperidinium ring (with a hydrogen attached), deprotonation of the nitrogen would occur first. If the nitrogen is, for example, N-methylated, then Hofmann elimination could potentially occur, leading to ring-opening.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.orgyoutube.com These reactions typically involve an organic halide and an organoboron compound. libretexts.org While the C(sp³)-Br bond in 4-bromo-4-phenylpiperidinium bromide could potentially participate in such reactions, cross-coupling reactions involving tertiary alkyl halides can be challenging due to competing elimination reactions.

The Suzuki-Miyaura coupling is more commonly applied to aryl or vinyl halides. libretexts.orgyoutube.com Therefore, if the phenyl group attached to the piperidine ring were brominated (e.g., a 4-(4-bromophenyl)-4-bromopiperidinium bromide), the Suzuki-Miyaura reaction would be highly applicable at the aryl bromide position. mdpi.com For the tertiary alkyl bromide of the title compound, specific catalytic systems designed to minimize β-hydride elimination would be necessary for a successful cross-coupling.

The general scheme for a Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

| Coupling Partner | Catalyst System | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Base | 4,4-Diphenylpiperidinium bromide |

Note: The feasibility of this reaction is highly dependent on the development of suitable catalytic conditions to overcome the challenges associated with tertiary alkyl halides.

Stability and Degradation Pathways in Different Chemical Environments

4-Bromo-4-phenylpiperidinium bromide is a salt and is expected to be a stable, crystalline solid under standard conditions. In solution, its stability would depend on the pH, temperature, and the presence of nucleophiles.

Acidic conditions: The compound is expected to be relatively stable in acidic media, as the piperidinium nitrogen is already protonated.

Neutral conditions: In neutral aqueous solutions, slow hydrolysis may occur, leading to the formation of 4-hydroxy-4-phenylpiperidinium bromide.

Basic conditions: In the presence of a base, the compound is more susceptible to degradation through nucleophilic substitution and elimination reactions, as described above. Strong bases can deprotonate the piperidine nitrogen (if it is a secondary amine salt), leading to the free base 4-bromo-4-phenylpiperidine, which may have different reactivity and stability.

Thermal stability: At elevated temperatures, decomposition through elimination of HBr is a likely degradation pathway.

4 Bromo 4 Phenylpiperidinium Bromide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Substituted Piperidine (B6355638) Derivatives

The 4-bromo-4-phenylpiperidine core of this compound provides a reactive handle for the introduction of various substituents onto the piperidine ring. The bromine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the synthesis of a wide range of 4-substituted-4-phenylpiperidine derivatives.

Nucleophilic Substitution Reactions:

A variety of nucleophiles can be employed to displace the bromide, leading to new carbon-carbon and carbon-heteroatom bond formations. For instance, reaction with carbon nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) could introduce alkyl or aryl groups at the 4-position. Similarly, nitrogen, oxygen, and sulfur nucleophiles can be used to introduce amine, ether, and thioether functionalities, respectively.

| Nucleophile | Resulting Derivative | Potential Application |

| Cyanide (e.g., NaCN) | 4-cyano-4-phenylpiperidine | Intermediate for carboxylic acids, amines |

| Azide (e.g., NaN3) | 4-azido-4-phenylpiperidine | Precursor for 4-amino-4-phenylpiperidine |

| Alkoxides (e.g., NaOR) | 4-alkoxy-4-phenylpiperidine | Ether-containing piperidine derivatives |

| Thiolates (e.g., NaSR) | 4-alkylthio-4-phenylpiperidine | Thioether-containing piperidine derivatives |

The N-H group of the piperidine ring can be functionalized before or after the substitution at the 4-position, further increasing the diversity of the accessible derivatives. For example, N-alkylation or N-acylation can be readily achieved to produce a library of N-substituted-4-substituted-4-phenylpiperidines.

Utility in the Construction of Complex Nitrogen-Containing Heterocycles

Beyond simple substitution, 4-Bromo-4-phenylpiperidinium bromide can serve as a building block for the construction of more complex heterocyclic systems. The reactivity of the C-Br bond, coupled with the potential for reactions involving the piperidine nitrogen, opens pathways to fused and spirocyclic heterocyclic scaffolds.

Intramolecular Cyclization Reactions:

If a suitable nucleophilic group is introduced elsewhere in the molecule, typically via N-substitution, an intramolecular cyclization can be initiated. For example, N-alkylation of the piperidine with a reagent containing a terminal nucleophile (e.g., a hydroxyl or amino group) could lead to the formation of bicyclic ether or amine derivatives upon subsequent intramolecular displacement of the bromide.

Ring Expansion and Rearrangement Reactions:

Under certain conditions, piperidine derivatives can undergo ring expansion or rearrangement reactions. While specific studies on 4-Bromo-4-phenylpiperidinium bromide are not extensively documented, analogous systems suggest that treatment with strong bases could potentially lead to elimination reactions, forming an enamine or a tetrahydropyridine (B1245486) intermediate, which could then be used in cycloaddition or other rearrangement reactions to construct more elaborate heterocyclic frameworks.

Role in the Generation of Advanced Organic Scaffolds

The 4-phenylpiperidine (B165713) motif is a recognized "privileged scaffold" in medicinal chemistry, as it is found in a large number of biologically active compounds, including analgesics, antipsychotics, and antihistamines. wikipedia.org The ability to functionalize this core structure using 4-Bromo-4-phenylpiperidinium bromide as a starting material is therefore of significant interest for the development of new therapeutic agents.

Scaffold for Drug Discovery:

By systematically varying the substituents at the 1- and 4-positions of the piperidine ring, libraries of novel compounds can be generated and screened for biological activity. The phenyl group at the 4-position is a common feature in many opioid receptor ligands, and modifications to this group or the introduction of other substituents at the 4-position can modulate the pharmacological profile of the resulting molecules.

Use in Materials Science:

While the primary application of piperidine derivatives is in medicinal chemistry, advanced organic scaffolds based on these structures may also find use in materials science. The rigid, three-dimensional structure of the piperidine ring can be incorporated into larger polymer or supramolecular assemblies to influence their physical and chemical properties.

Design and Synthesis of 4 Bromo 4 Phenylpiperidinium Bromide Derivatives and Analogues

Systematic Modification of the Phenyl Substituent

The synthesis of 4-Bromo-4-phenylpiperidinium bromide derivatives often begins with the synthesis of the corresponding 4-arylpiperidine precursor. Systematic modification of the phenyl substituent allows for a thorough investigation of the electronic and steric effects on the properties of the final compound.

A common synthetic route to 4-arylpiperidines involves the catalytic hydrogenation of a 4-arylpyridine precursor. For instance, 4-(4-bromophenyl)piperidine (B1334083) can be synthesized from 4-(4-bromophenyl)pyridine (B1268493) through hydrogenation. chemicalbook.com Another approach involves the reaction of 4-halopyridines with phenyl boronic acids or the reaction of halobenzenes with 4-pyridine boronic acid.

Once the substituted 4-phenylpiperidine (B165713) is obtained, subsequent bromination at the 4-position and quaternization of the piperidine (B6355638) nitrogen can be carried out. While specific examples for a wide range of phenyl-substituted 4-Bromo-4-phenylpiperidinium bromides are not extensively detailed in the literature, the synthesis of precursors with various phenyl substituents is well-established. These modifications can include the introduction of electron-donating or electron-withdrawing groups at the para-, meta-, or ortho-positions of the phenyl ring.

Table 1: Examples of Substituted 4-Phenylpiperidine Precursors and their Reported Agonistic Activities for the Mu Receptor

This table presents data for a series of N-substituted 4-phenylpiperidine derivatives, highlighting how modifications to the phenyl ring influence their biological activity. These precursors could be theoretically converted to their 4-bromo piperidinium (B107235) bromide salts.

Variations in Halogenation Patterns on the Piperidine Ring

The direct halogenation of the piperidine ring at the 4-position in the presence of a phenyl group is a key step in the synthesis of the target compound. The reactivity of the tertiary C-H bond at the 4-position is influenced by the presence of the adjacent phenyl group.

In a study by McElvain and Safranski, the synthesis of halogenated 1-methyl-4-phenylpiperidines was explored. acs.org For example, the treatment of 1-methyl-4-phenyl-4-piperidinol with hydrogen bromide can lead to the formation of 4-bromo-1-methyl-4-phenylpiperidine. Subsequent quaternization with an appropriate alkyl bromide would yield the desired piperidinium bromide.

Introduction of Other Functional Groups on the Piperidine or Phenyl Moieties

The introduction of other functional groups onto the 4-phenylpiperidine scaffold can be achieved through various synthetic strategies, leading to a diverse range of analogues. These modifications can be made to the nitrogen atom of the piperidine ring, the phenyl ring, or other positions on the piperidine ring.

N-Substitution: The piperidine nitrogen can be readily alkylated or arylated to introduce a wide variety of functional groups. This is a common strategy in the development of 4-phenylpiperidine-based drugs. For instance, N-alkylation can be achieved by reacting the secondary amine with an alkyl halide. The nature of the N-substituent can significantly impact the pharmacological properties of the molecule.

Functionalization of the Phenyl Ring: As discussed in section 8.1, the phenyl ring can be substituted with various groups. Further functionalization can be achieved through standard aromatic substitution reactions, provided the existing groups are compatible with the reaction conditions.

Functionalization of the Piperidine Ring: Introducing functional groups at other positions on the piperidine ring can lead to analogues with different conformational properties and potential for new interactions with biological targets. For example, the synthesis of 4-hydroxy-4-phenylpiperidines is a common entry point for further modifications at the 4-position. nih.gov

Table 2: Examples of N-Substituted 4-Phenylpiperidine Derivatives

This table illustrates the diversity of N-substituents that can be introduced to the piperidine ring, leading to well-known pharmaceutical compounds. These examples showcase the versatility of the 4-phenylpiperidine scaffold for derivatization.

Structure-Property Relationships in Analogous Halogenated Piperidinium Systems

The relationship between the chemical structure of halogenated piperidinium systems and their physicochemical properties is a key area of investigation. Properties such as solubility, thermal stability, and lipophilicity are significantly influenced by the nature of the substituents on both the piperidine and phenyl rings, as well as the counter-ion.

The introduction of a halogen, such as bromine, is known to increase lipophilicity, which can affect a compound's ability to cross biological membranes. The position and nature of the halogen, as well as other substituents, will fine-tune these properties. For instance, the substitution pattern on the phenyl ring can alter the electron distribution within the molecule, influencing its polarity and intermolecular interactions.

Synthetic Strategies for Chiral Analogues (if applicable)

The 4-position of 4-Bromo-4-phenylpiperidinium bromide is a quaternary carbon, and therefore, the molecule itself is not chiral unless a chiral center is introduced elsewhere in the molecule. However, the synthesis of chiral analogues, where a stereocenter is present at other positions of the piperidine ring or on a substituent, is an important consideration in medicinal chemistry.

Several strategies can be employed for the synthesis of chiral 4-phenylpiperidine derivatives:

Chiral Resolution: Racemic mixtures of 4-phenylpiperidine derivatives can be separated into their individual enantiomers using techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov This method has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer from the product of the reacted enantiomer. Kinetic resolution has been used for the asymmetric synthesis of 2,4-disubstituted piperidines.

Stereoselective Synthesis: This approach aims to directly synthesize a single enantiomer of the desired compound. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, stereoselective synthesis of substituted piperidin-4-ols has been developed, which could serve as precursors for chiral analogues. nih.gov

The development of stereoselective synthetic routes is crucial as different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.